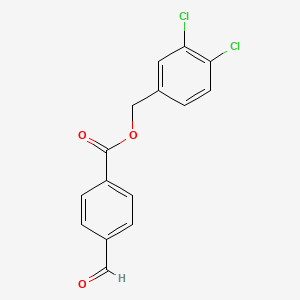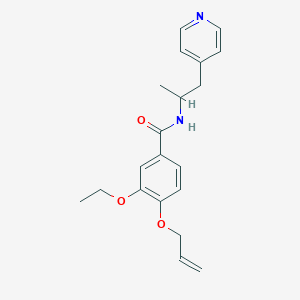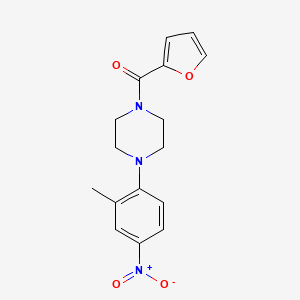![molecular formula C23H26N2O3 B4141635 N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4141635.png)
N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide
Overview
Description
N-{4-[(tricyclo[3311~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide is a compound that features an adamantyl group, a phenyl group, and a furan ring The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 1-adamantyl acetic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride. The acyl chloride is then reacted with 4-aminophenyl-2-furamide under appropriate conditions to yield the target compound.
Preparation of 1-adamantyl acetic acid: This can be achieved by the oxidation of 1-adamantyl methyl ketone using oxidizing agents such as potassium permanganate.
Conversion to acyl chloride: The 1-adamantyl acetic acid is treated with thionyl chloride to form the acyl chloride.
Formation of the target compound: The acyl chloride is then reacted with 4-aminophenyl-2-furamide in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acyl moiety.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The rigid adamantyl group can impart desirable properties to polymers and other materials, making it useful in developing advanced materials with high thermal stability and mechanical strength.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, particularly those requiring a rigid, bulky substituent.
Mechanism of Action
The mechanism of action of N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing a rigid, hydrophobic core that fits well into the target’s binding site.
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: This compound also features an adamantyl group and has similar applications in medicinal chemistry.
Adamantyl-substituted β-keto esters: These compounds are used in organic synthesis and materials science due to their unique structural properties.
Uniqueness
N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide is unique due to the combination of the adamantyl group, phenyl ring, and furan ring. This combination imparts a distinct set of physical and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-21(14-23-11-15-8-16(12-23)10-17(9-15)13-23)24-18-3-5-19(6-4-18)25-22(27)20-2-1-7-28-20/h1-7,15-17H,8-14H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYQEBGCXOZJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141554.png)
![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141569.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)

![N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4141588.png)
![4-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4141595.png)
![10-[4-(methoxycarbonyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4141600.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4141619.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4141624.png)
![1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4141638.png)
![(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4141643.png)

